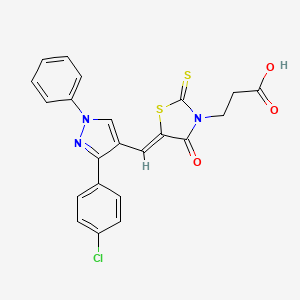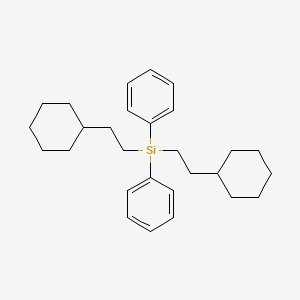
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is an organic compound with the molecular formula C18H17NS. It is a member of the pyrrole family, characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl sulfide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide typically involves the reaction of 2,5-dimethylpyrrole with a phenyl sulfide derivative. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine under cold conditions . The reaction is carried out in a solvent like N,N-dimethylformamide to facilitate the coupling process.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (AlCl3) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethyl-1-pyrrolyl)phenyl m-tolyl sulfide: Similar structure with a methyl group on the phenyl ring.
2-(2,5-Dimethyl-1-pyrrolyl)phenyl o-tolyl sulfide: Similar structure with a different substitution pattern.
1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole: Contains a pyrrole ring with thiophene substituents.
Uniqueness
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes makes it a valuable compound for research in medicinal chemistry and drug development .
Propiedades
Número CAS |
74380-20-4 |
|---|---|
Fórmula molecular |
C18H17NS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(4-phenylsulfanylphenyl)pyrrole |
InChI |
InChI=1S/C18H17NS/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3 |
Clave InChI |
AFROKHZQFBSHRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)



![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)








